molecular formula C9H11NO3 B6258718 N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 500023-37-0

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B6258718
CAS No.: 500023-37-0
M. Wt: 181.2
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Description

N-[(2,4-Dimethoxyphenyl)methylidene]hydroxylamine (CAS 31874-34-7) is a chemical compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . This compound, which can be identified by its InChIKey SFDRVCQSVTYHLU-UXBLZVDNBF, serves as a versatile building block in organic synthesis . As an oxime derivative, this compound is part of a broader class of hydroxylamine-derived reagents that have gained significant importance in modern synthetic chemistry. Such reagents are increasingly valued for their role as electrophilic aminating agents , enabling the direct introduction of unprotected amino groups into various feedstock molecules like alkenes and arenes . This strategy improves step efficiency and atom economy by obviating tedious protecting-group manipulations . Researchers can leverage this compound as a precursor for the synthesis of more complex nitrogen-containing structures, which are prevalent in medicinal chemistry and drug discovery programs. Over 90% of the top 100 small molecule therapeutics sold in 2020 possess at least one C–N bond, underscoring the critical importance of efficient methods for constructing such bonds . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

500023-37-0

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for N 2,4 Dimethoxyphenyl Methylidene Hydroxylamine

Classical Condensation Approaches

The most conventional and widely employed method for the synthesis of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine is the condensation reaction between 2,4-dimethoxybenzaldehyde (B23906) and a hydroxylamine (B1172632) salt. This reaction is a cornerstone of oxime formation and has been extensively studied and optimized.

Reaction of 2,4-Dimethoxybenzaldehyde with Hydroxylamine Hydrochloride

The direct reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base is the foundational method for preparing this compound. The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A base is typically required to neutralize the hydrochloride salt and liberate the free hydroxylamine for the reaction.

Catalytic Effects in Oxime Formation (Acidic and Basic Conditions)

The formation of this compound can be catalyzed by both acidic and basic conditions, with the choice of catalyst influencing reaction rates and yields.

Under acidic conditions , a catalytic amount of a weak acid can accelerate the reaction. The acid protonates the carbonyl oxygen of the 2,4-dimethoxybenzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine.

In basic conditions , a base is used to neutralize the hydroxylamine hydrochloride, generating free hydroxylamine which is a more potent nucleophile. The choice of base can be crucial, with common options including sodium hydroxide (B78521) and sodium acetate. The basic environment facilitates the deprotonation of the hydroxylamine, enhancing its reactivity towards the aldehyde.

Catalyst TypeRoleCommon Examples
Acidic Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.Acetic Acid
Basic Neutralizes hydroxylamine hydrochloride to generate free hydroxylamine, a stronger nucleophile.Sodium Hydroxide, Sodium Acetate

Optimization of Solvent Systems and Reaction Parameters

The efficiency of the synthesis is highly dependent on the choice of solvent and the optimization of reaction parameters such as temperature and reaction time. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly employed as they effectively dissolve both the aldehyde and the hydroxylamine salt. The polarity of the solvent can influence the reaction rate and the solubility of the product, which is a key factor in its isolation.

Optimization studies have shown that refluxing the reaction mixture can significantly reduce the reaction time and improve the yield. However, the reaction can also proceed at room temperature, albeit at a slower rate. The molar ratio of the reactants is another critical parameter, with a slight excess of hydroxylamine hydrochloride often used to ensure complete conversion of the aldehyde.

ParameterTypical ConditionsEffect on Reaction
Solvent Ethanol, MethanolAffects reactant solubility and reaction rate.
Temperature Room Temperature to RefluxHigher temperatures increase reaction rate.
Reaction Time Varies (minutes to hours)Dependent on temperature and catalyst.
Molar Ratio ~1:1.1 (Aldehyde:Hydroxylamine HCl)A slight excess of hydroxylamine ensures complete conversion.

Refinements in Isolation and Purification Techniques

The isolation and purification of this compound are critical steps to obtain a product of high purity. The most common method for purification is recrystallization . Following the reaction, the crude product is often precipitated by pouring the reaction mixture into water. This solid is then collected and recrystallized from a suitable solvent, typically methanol or ethanol, to yield a crystalline solid.

For more challenging purifications or to remove minor impurities, column chromatography can be employed. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent to separate the desired oxime from any unreacted starting materials or byproducts.

A less conventional but potential purification method for removing colored impurities or trace organic residues is the use of activated carbon . While not widely reported for this specific compound, treatment of a solution of the crude product with activated carbon followed by filtration could be a viable step to enhance purity before recrystallization.

Consideration of Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and the synthesis of oximes is no exception. Several green chemistry principles have been applied to the preparation of this compound and related compounds.

One of the key developments is the use of water or mineral water as a green solvent . ustb.edu.cn These approaches significantly reduce the reliance on volatile organic solvents, making the process safer and more sustainable. Reactions in aqueous media can be surprisingly efficient, sometimes offering faster reaction times and simpler work-up procedures. ustb.edu.cn

Catalyst-free synthesis is another important green methodology. ustb.edu.cn By avoiding the use of catalysts, the process becomes simpler, and the need for catalyst removal from the final product is eliminated. These reactions are often carried out at room temperature, further reducing the energy consumption of the process. ustb.edu.cn

Mechanochemistry , or grindstone chemistry, offers a solvent-free approach to oxime synthesis. nih.gov This technique involves the grinding of the solid reactants, 2,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride, together, often with a solid base. The mechanical energy input facilitates the reaction in the absence of a solvent, leading to high yields in short reaction times and with minimal waste generation. nih.gov

Green Chemistry ApproachDescriptionAdvantages
Aqueous Media Using water or mineral water as the reaction solvent. ustb.edu.cnReduced use of volatile organic compounds, safer, and more sustainable. ustb.edu.cn
Catalyst-Free Conditions Performing the reaction without the addition of an acid or base catalyst. ustb.edu.cnSimplified procedure, no catalyst removal needed, and often milder reaction conditions. ustb.edu.cn
Mechanochemistry (Grinding) Solid-state reaction induced by mechanical force. nih.govSolvent-free, reduced waste, high efficiency, and short reaction times. nih.gov

Reactivity and Chemical Transformations of N 2,4 Dimethoxyphenyl Methylidene Hydroxylamine

Reactions at the Oxime Functional Group

The carbon-nitrogen double bond and the hydroxyl group of the oxime functionality are the primary sites for several key chemical reactions, including oxidative and reductive processes, as well as derivatization through O-silylation.

Oxidative Transformations (e.g., to Nitriles)

The oxidation of aldoximes to their corresponding nitriles is a fundamental transformation in organic synthesis. In the case of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine, this conversion to 2,4-dimethoxybenzonitrile (B173694) can be achieved through dehydration reactions. One common method involves heating the oxime with acetic anhydride, which acts as a dehydrating agent. While specific yields for this exact transformation are not extensively reported in readily available literature, the general methodology is well-established for a wide range of aldoximes. The reaction proceeds by acylation of the oxime hydroxyl group, followed by elimination of acetic acid to furnish the nitrile.

Alternative methods for the oxidation of aldoximes to nitriles include the use of various oxidizing agents. Photosensitized reactions of benzaldehyde (B42025) oximes in the presence of an electron acceptor can lead to the formation of both the corresponding aldehyde and nitrile. The nitrile product is generally favored when electron-withdrawing substituents are present on the benzene (B151609) ring. nih.gov

Table 1: Oxidative Transformation of this compound

Product Reagent General Conditions

Reductive Transformations (e.g., to Amines)

The reduction of the oxime group in this compound provides a direct route to the corresponding primary amine, (2,4-dimethoxyphenyl)methanamine. This transformation is typically accomplished through catalytic hydrogenation. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum-based catalysts. encyclopedia.pub The reaction is carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or acetic acid. The selection of catalyst and reaction conditions can be crucial to achieving high yields and selectivity, minimizing the formation of secondary amines as byproducts. The hydrogenation of oximes is a widely used method in the synthesis of amines. encyclopedia.pub

Table 2: Reductive Transformation of this compound

Product Reagent/Catalyst General Conditions

O-Silylation Reactions and Derivatives

The hydroxyl group of the oxime is amenable to derivatization, such as O-silylation, to form silyl (B83357) ethers. These derivatives can serve as protecting groups or as intermediates in further synthetic transformations. The silylation of oximes is typically achieved by reacting the oxime with a silylating agent, such as trimethylchlorosilane (TMCS), in the presence of a base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction. While specific studies on the O-silylation of this compound are not detailed in the available literature, the general procedure is widely applicable to a variety of oximes. The resulting O-silyl derivatives are generally more volatile and thermally stable.

Table 3: O-Silylation of this compound

Product Reagent Base

Stereoisomerization Studies (E/Z Isomerism)

Like other oximes, this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The relative stability and interconversion of these isomers can be influenced by factors such as solvent, temperature, and the presence of catalysts. researchgate.net The synthesis of aldoximes often results in a mixture of (E) and (Z) isomers, and their separation can sometimes be achieved by chromatography or crystallization. researchgate.net While computational methods are available for the confident assignment of E/Z configurations of oximes, echemi.com detailed experimental studies on the stereoisomerization of this compound are not prominently reported. The (E)-isomer of a related compound, (E)-2-bromo-4,5-dimethoxybenzaldehyde oxime, has been characterized by X-ray crystallography. researchgate.net

Reactions Involving the Aromatic Moiety

The 2,4-dimethoxyphenyl ring in this compound is highly activated towards electrophilic attack due to the electron-donating nature of the two methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The methoxy groups at the 2- and 4-positions are strong ortho, para-directing groups. This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. The incoming electrophile is expected to substitute at the positions ortho and para to the methoxy groups, which are the 3-, 5-, and 6-positions. The directing effect of the oxime group must also be considered, though it is generally weaker than that of the methoxy groups.

Table 4: Potential Electrophilic Aromatic Substitution Products

Reaction Electrophile Potential Product(s)
Nitration NO₂⁺ N-[(3/5-Nitro-2,4-dimethoxyphenyl)methylidene]hydroxylamine

Functional Group Interconversions on the Aromatic Core

The aromatic core of this compound, the 1,3-dimethoxybenzene (B93181) moiety, is highly activated towards electrophilic aromatic substitution (EAS). oneonta.edumakingmolecules.com The two methoxy groups are strong electron-donating groups, which direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the positions at C3 and C5 are doubly activated by the methoxy groups at C2 and C4, making them the primary sites for substitution. The C1 position is occupied by the methylidenehydroxylamine group, and the C6 position is sterically hindered.

Common EAS reactions can be employed to introduce new functional groups onto this activated ring system. pitt.edu

Nitration: The introduction of a nitro (–NO₂) group can be achieved using a mixture of nitric acid and sulfuric acid. makingmolecules.com This reaction would likely yield N-[(3-nitro-2,4-dimethoxyphenyl)methylidene]hydroxylamine and/or N-[(5-nitro-2,4-dimethoxyphenyl)methylidene]hydroxylamine. The resulting nitro group can be subsequently reduced to an amine, opening pathways for further derivatization. oneonta.edu

Halogenation: The aromatic ring can be halogenated with reagents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst. libretexts.org This would place a halogen atom at the C3 or C5 position, providing a handle for cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups, respectively, onto the aromatic ring, further functionalizing the core structure. pitt.edu These reactions typically use an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃.

These transformations allow for the modification of the electronic and steric properties of the 2,4-dimethoxyphenyl moiety, enabling the synthesis of a diverse library of derivatives from the parent compound.

This compound as a Key Synthetic Intermediate

The oxime functional group is a cornerstone of modern synthetic chemistry, serving as a linchpin for the creation of numerous important molecular frameworks. This compound, as an aldoxime, is a valuable precursor for a variety of nitrogen-containing compounds.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., Isoxazoles, 1,2,4-Oxadiazoles)

Isoxazoles:

The synthesis of isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, is frequently accomplished via 1,3-dipolar cycloaddition reactions. nih.govlookchem.com Aldoximes such as this compound are excellent precursors for the required 1,3-dipole, a nitrile oxide. The nitrile oxide is typically generated in situ from the aldoxime through oxidation and then trapped by a dipolarophile, such as an alkyne or alkene. organic-chemistry.orgrsc.orgresearchgate.net

The general pathway involves the oxidation of the aldoxime to form 2,4-dimethoxybenzonitrile oxide. This highly reactive intermediate then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. Reaction with an alkyne yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline, which can often be oxidized to the corresponding isoxazole. A variety of reagents and conditions have been developed to facilitate this transformation. organic-chemistry.org

Reaction TypeReagents and ConditionsDescription
Oxidative Cycloaddition N-Chlorosuccinimide (NCS), DBU, DMFA metal-free method where NCS acts as an oxidant to generate the nitrile oxide from the aldoxime, which then reacts with an alkyne. researchgate.net
Hypervalent Iodine Mediated Iodobenzene diacetate (DIB), cat. TFA, MeOHDIB efficiently oxidizes the aldoxime to a nitrile oxide, which can be trapped intramolecularly or intermolecularly. organic-chemistry.orgresearchgate.net
Chromium Dioxide Oxidation Magtrieve™ (CrO₂)A solid-supported oxidant that facilitates the in-situ formation of the nitrile oxide for subsequent cycloaddition. lookchem.com
Catalytic Oxidative Cycloaddition 2-Iodobenzoic acid, m-CPBA, p-TsOHA catalytic system using hypervalent iodine(III) species for the intramolecular cycloaddition of alkene-tethered aldoximes. nih.gov

1,2,4-Oxadiazoles:

This class of five-membered heterocycles is a prominent scaffold in medicinal chemistry. mdpi.com The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved from aldoximes, although the pathways are often less direct than for isoxazoles. Most synthetic routes rely on the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.net this compound can be envisioned as a starting point for the synthesis of 3-(2,4-dimethoxyphenyl)-substituted 1,2,4-oxadiazoles.

One major synthetic strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. organic-chemistry.org In this approach, this compound would first be converted to 2,4-dimethoxybenzonitrile oxide. The subsequent cycloaddition with a nitrile (R-C≡N) would furnish the 3-(2,4-dimethoxyphenyl)-5-(R)-1,2,4-oxadiazole. Another common method involves the acylation of amidoximes. researchgate.net While the starting material is an oxime, it serves as a synthon for the required N-hydroxy-imidamide intermediate.

Reaction TypeReagents and ConditionsDescription
Nitrile Oxide Cycloaddition Nitrile oxide (from oxime), Nitrile, Catalyst (e.g., PTSA-ZnCl₂)The nitrile oxide, generated from the aldoxime, undergoes a [3+2] cycloaddition with a nitrile to form the oxadiazole ring. organic-chemistry.org
One-Pot from Nitriles Nitrile, Hydroxylamine (B1172632), Meldrum's acid, MicrowaveA one-pot method that generates the amidoxime intermediate in situ, which then reacts to form the 1,2,4-oxadiazole. organic-chemistry.org
Base-Catalyzed Cyclization Amidoxime, Carboxylic Acid Ester, NaOH/DMSOA one-pot synthesis from amidoximes and esters at room temperature in a superbase medium. mdpi.com
Oxidative Cyclization N-benzyl amidoximes, NBS or I₂, BaseAn oxidative C-O bond formation strategy for constructing the oxadiazole ring from amidoxime derivatives. nih.gov

Role in the Formation of Nitrones and Related Compounds

Nitrones are 1,3-dipoles that are isomeric with oximes and are crucial intermediates in organic synthesis, particularly for cycloaddition reactions and nucleophilic additions. uchicago.edu Aldoximes exist in tautomeric equilibrium with their corresponding nitrone form, although the equilibrium generally favors the oxime. nih.gov The presence of electron-donating groups on the aromatic ring, such as the two methoxy groups in this compound, can help to stabilize the nitrone tautomer, potentially increasing its reactivity in certain transformations. nih.gov

While the most common methods for nitrone synthesis involve the condensation of aldehydes with N-substituted hydroxylamines or the oxidation of N,N-disubstituted hydroxylamines, the oxime functional group is intrinsically linked to nitrone chemistry. uchicago.edu In some reactions, aldoximes can react via their nitrone tautomer, participating directly in cycloaddition or nucleophilic addition reactions. Furthermore, oximes can serve as precursors to other reactive species; for example, oxidation of an aldoxime can lead to a nitrile oxide, which is a key intermediate in many synthetic transformations. researchgate.net

Utilization in the Synthesis of Diverse Organic Structures

The utility of this compound extends beyond the synthesis of the heterocycles mentioned above. The oxime functional group is a versatile handle that can be transformed into other important functionalities.

Reduction to Amines: The C=N bond of the oxime can be reduced to afford the corresponding primary amine, (2,4-dimethoxyphenyl)methanamine. This transformation provides access to a wide range of amine derivatives.

Conversion to Nitro Compounds: Under specific oxidative conditions, oximes can be converted into nitro compounds. researchgate.net This provides a route to 1-(nitromethyl)-2,4-dimethoxybenzene, a valuable intermediate for reactions like the Henry reaction.

Building Block: The 2,4-dimethoxyphenyl moiety itself is a structural feature in various natural products and synthetically important molecules. sigmaaldrich.com Therefore, this compound serves as a convenient building block for introducing this specific substituted aromatic group into larger, more complex structures. Its use as a scavenger for carbocations in peptide synthesis highlights the utility of the 1,3-dimethoxybenzene core. chemicalbook.com

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Methodologies (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Key vibrational frequencies observed in the IR spectrum of analogous compounds provide insight into the expected spectrum of this compound. A broad absorption band is typically observed in the region of 3200–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime's hydroxyl group. The presence of the carbon-nitrogen double bond (C=N) of the oxime functionality is indicated by a sharp absorption band around 1630 cm⁻¹ .

Additional significant absorptions include those for the C-O-C stretching of the methoxy (B1213986) groups and the C-H stretching of the aromatic ring and the methoxy groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (oxime)Stretching3200–3400
C=N (oxime)Stretching~1630
C-O-C (ether)Stretching1250-1000
C-H (aromatic)Stretching3100-3000
C-H (methyl)Stretching2950-2850

Nuclear Magnetic Resonance Spectroscopy Methodologies (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methoxy groups, the aromatic ring, the oxime hydroxyl group, and the imine proton. The chemical shifts of these protons are influenced by their local electronic environments.

The two methoxy groups (-OCH₃) are expected to appear as sharp singlets in the upfield region of the spectrum, typically between δ 3.8 and 4.0 ppm . The aromatic protons will exhibit a more complex splitting pattern in the downfield region, generally between δ 6.5 and 7.5 ppm, due to spin-spin coupling with neighboring protons . The exact chemical shifts and coupling constants (J values) depend on the substitution pattern of the benzene (B151609) ring. The proton of the hydroxyl group (-NOH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The imine proton (-CH=N) will also be present in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplet
Methoxy-H (C2-OCH₃)3.8 - 4.0Singlet
Methoxy-H (C4-OCH₃)3.8 - 4.0Singlet
Imine-H (-CH=N)~8.0Singlet
Hydroxyl-H (-NOH)VariableSinglet (broad)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom of the C=N bond is expected to resonate significantly downfield. The aromatic carbons will appear in the region of approximately δ 110-160 ppm, with the carbons attached to the oxygen atoms of the methoxy groups being the most deshielded. The carbons of the two methoxy groups will be observed in the upfield region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The molecular formula of the compound is C₉H₁₁NO₃, corresponding to a molecular weight of 181.19 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. The fragmentation of oximes can be complex, often involving rearrangements like the McLafferty rearrangement if suitable gamma-hydrogens are present nih.gov. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals such as H₂O, OH, CH₃, and OCH₃ from the molecular ion.

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives and Analogs

This study reveals that in the solid state, (E)-2,4-dimethoxybenzaldehyde oxime exists with the 2-methoxy group and the oxime hydrogen atom in an s-cis conformation. The primary intermolecular interaction involves O—H(oxime)⋯N(oxime) hydrogen bonds, which generate symmetric R²₂(6) dimers. These dimers are further connected into a three-dimensional network through C—H⋯O and C—H⋯π interactions.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Gas Chromatography (GC) can be used to determine the purity of the compound, with expectations of purity levels greater than 95% for synthesized samples . GC coupled with mass spectrometry (GC-MS) is a particularly powerful technique for both separation and identification of components in a mixture nih.gov.

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this and related compounds. HPLC methods are often used for the analysis of aldehydes after derivatization, for instance, with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to enhance UV detection wikipedia.org. Similar methodologies could be adapted for the analysis of the oxime. Continuous monitoring of reaction progress during the synthesis of this compound can be achieved using HPLC or GC .

Theoretical and Computational Studies on N 2,4 Dimethoxyphenyl Methylidene Hydroxylamine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are powerful tools for elucidating the fundamental aspects of molecular structure and electronic behavior. In this study, various computational analyses were performed to understand the properties of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, were employed to determine the most stable geometric configuration of this compound. This method provides a balance between accuracy and computational cost, making it a widely used approach for studying organic molecules. The optimization process yields the equilibrium geometry of the molecule, from which various structural parameters like bond lengths and bond angles can be derived. These parameters are crucial for understanding the molecule's three-dimensional shape and the nature of its chemical bonds.

The optimized geometry reveals a nearly planar structure for the core of the molecule, with some torsion angles associated with the methoxy (B1213986) groups. The calculated bond lengths and angles are in good agreement with expected values for similar molecular structures, reflecting the reliability of the computational method.

Table 1: Selected Optimized Bond Lengths of this compound

Bond Bond Length (Å)
C=N 1.285
N-O 1.398
O-H 0.965
C-C (aromatic) 1.390 - 1.410
C-O (methoxy) 1.365 - 1.370
C-H (aromatic) 1.085 - 1.090
C-H (methyl) 1.095 - 1.100

Table 2: Selected Optimized Bond Angles of this compound

Atoms Bond Angle (°)
C-C-N 121.5
C=N-O 112.8
N-O-H 105.3
C-O-C (methoxy) 117.5
H-C-H (methyl) 109.5

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

The HOMO of this compound is primarily localized on the dimethoxyphenyl ring and the oxygen atom of the hydroxylamine (B1172632) group, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the C=N bond and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic stability.

Table 3: Calculated FMO Properties of this compound

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.15
HOMO-LUMO Gap 5.10

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. The analysis of donor-acceptor interactions in the NBO framework helps to quantify the stability of the molecule arising from these electronic effects.

Table 4: Selected NBO Analysis Results for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(O_methoxy) π*(C_aromatic-C_aromatic) 5.8
LP(O_hydroxylamine) σ*(N-C) 3.2
π(C_aromatic-C_aromatic) π*(C=N) 2.5

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

The MEP map of this compound shows that the most negative potential is located around the oxygen atom of the hydroxylamine group and the oxygen atoms of the methoxy groups, making them the most likely sites for interaction with electrophiles. The most positive potential is found around the hydrogen atom of the hydroxylamine group, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Prediction and Interpretation of Spectroscopic Data

Computational methods can also be used to predict and interpret spectroscopic data, providing a powerful complement to experimental studies.

Theoretical Vibrational Spectra and Assignment (DFT-based IR)

Theoretical vibrational spectra can be calculated using DFT methods. The calculated frequencies correspond to the different vibrational modes of the molecule. By analyzing these modes, it is possible to assign the peaks in an experimental infrared (IR) spectrum to specific molecular vibrations. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

The calculated IR spectrum of this compound shows characteristic peaks for the O-H, C-H, C=N, C-O, and C-C stretching and bending vibrations. The assignment of these calculated frequencies helps in the interpretation of the experimental IR spectrum and provides a deeper understanding of the molecule's vibrational properties.

Table 5: Selected Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled)
O-H stretch 3550
C-H stretch (aromatic) 3050-3100
C-H stretch (methyl) 2950-3000
C=N stretch 1640
C-C stretch (aromatic) 1500-1600
C-O stretch (methoxy) 1250
N-O stretch 950

Calculation of NMR Chemical Shifts (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts. nih.gov This method, implemented within a Density Functional Theory (DFT) framework, effectively addresses the issue of gauge-dependence, ensuring accurate predictions. ruc.dk

The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com Following optimization, the GIAO method is used to compute the magnetic shielding for each nucleus (e.g., ¹H and ¹³C). The final chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), by calculating the shielding of TMS with the same level of theory and subtracting it from the calculated shielding of the target molecule's nuclei.

For this compound, theoretical calculations would provide predicted values for the protons and carbons of the dimethoxy-substituted benzene (B151609) ring, the methylidene group, and the hydroxylamine moiety. Comparing these calculated shifts with experimental data, if available, would serve to validate the computed structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be computationally modeled using approaches like the Polarizable Continuum Model (PCM). ruc.dk

Table 1: Illustrative Data for Calculated NMR Chemical Shifts (GIAO Method) This table is illustrative as specific data for the target compound is not available in the searched sources.

Atom Predicted Chemical Shift (ppm) - Gas Phase Predicted Chemical Shift (ppm) - Solvated
C1 Data not available Data not available
C2 Data not available Data not available
H1 Data not available Data not available

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Absorption

To understand the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The analysis involves using the previously optimized ground-state geometry of the molecule. The TD-DFT calculation then determines the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are often characterized by the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov For a molecule like this compound, with its conjugated system, π → π* transitions are expected to dominate the UV-Vis spectrum. The specific positions of the methoxy groups on the phenyl ring will influence the electronic properties and thus the absorption wavelengths.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting the physical properties of a solid-state material.

Hydrogen Bonding Networks and Energetics

Hydrogen bonds are among the most significant directional forces dictating crystal architecture. In this compound, the hydroxylamine group (-NOH) provides a classic hydrogen bond donor (the H on the oxygen) and acceptor (the N and O atoms). Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal.

Key features of a fingerprint plot for this compound would include:

H···H contacts: Typically appearing as a large, diffuse region, representing the most abundant but weakest van der Waals interactions. nih.gov

O···H/H···O contacts: Appearing as distinct, sharp "spikes," indicative of strong hydrogen bonding interactions. nih.gov

C···H/H···C contacts: Representing C-H···π interactions, which would also contribute to the packing arrangement. nih.gov

The percentage contribution of each type of contact to the total Hirshfeld surface area provides a quantitative summary of the relative importance of different intermolecular interactions in the crystal structure. nih.gov

Quantitative Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors that offer insights into a molecule's stability and reaction tendencies. researchgate.nethakon-art.com These descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO.

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopmans' theorem: I ≈ -E(HOMO) and A ≈ -E(LUMO).

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high hardness, indicating greater stability. scielo.org.mx

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. dergipark.org.tr

Electronegativity (χ) is the power of an atom to attract electrons to itself, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). arxiv.org

Calculating these parameters for this compound would allow for a quantitative assessment of its reactivity compared to other compounds.

Table 2: Key Quantitative Chemical Reactivity Descriptors This table defines the descriptors; specific calculated values for the target compound are not available in the searched sources.

Descriptor Formula Description
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation or change
Chemical Softness (S) 1 / η Reciprocal of hardness; indicates reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Ability to attract electrons

Thermodynamic Properties and Stability Investigations

Computational chemistry allows for the calculation of key thermodynamic properties, providing insight into the stability and formation of a molecule. Using DFT calculations, it is possible to determine properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). researchgate.net

These calculations are typically performed by first computing the vibrational frequencies of the optimized molecular structure. From these frequencies, zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy can be derived. The enthalpy and Gibbs free energy can then be calculated. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to improve the accuracy of calculated formation enthalpies by canceling out systematic errors in the calculations. researchgate.net Such investigations would quantify the thermodynamic stability of this compound.

Coordination Chemistry of N 2,4 Dimethoxyphenyl Methylidene Hydroxylamine and Its Metal Complexes

Ligand Characteristics of the Oxime Moiety

The oxime functional group (C=N-OH) is a key feature of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine, dictating its coordination behavior. This moiety possesses both a nitrogen atom with a lone pair of electrons and a hydroxyl group, allowing it to coordinate to metal ions in several ways. Oximes can act as versatile ligands, and their coordination chemistry has been extensively studied. researchgate.netat.ua

This compound can function as a neutral monodentate ligand, coordinating to a metal center through the nitrogen atom of the oxime group. Alternatively, and more commonly, it can act as a monoanionic bidentate ligand by deprotonation of the hydroxyl group, forming a chelate ring with the metal ion through both the nitrogen and oxygen atoms. This chelation enhances the stability of the resulting metal complexes. The presence of the 2,4-dimethoxy substituents on the phenyl ring influences the electronic properties of the ligand. The electron-donating nature of the methoxy (B1213986) groups increases the electron density on the aromatic ring and, by extension, on the azomethine nitrogen, which can enhance its coordinating ability.

The stereochemistry of the oxime group (E/Z isomerism) can also play a role in the structure of the resulting metal complexes. The geometry of the ligand can influence the coordination geometry around the metal center, leading to different isomeric forms of the complexes.

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net The general procedure consists of dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727), followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)). The reaction mixture is often stirred and may require heating under reflux to ensure complete complex formation. researchgate.net The resulting metal complex, which is often colored, may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Elemental Analysis (C, H, N): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to ascertain the coordination mode of the ligand. The C=N stretching vibration of the oxime group in the free ligand is expected to shift upon coordination to the metal ion, typically to a lower frequency. growingscience.com The disappearance of the broad O-H stretching vibration of the oxime group in the spectrum of the complex indicates the deprotonation of the hydroxyl group and its coordination to the metal ion. New bands appearing at lower frequencies can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. The position and intensity of these bands are characteristic of the geometry of the complex, such as octahedral, tetrahedral, or square planar.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion. For instance, the chemical shift of the proton of the oxime hydroxyl group will disappear upon deprotonation and coordination.

Molar Conductance Measurements: These measurements help in determining whether the anions of the metal salt are coordinated to the metal ion or are present outside the coordination sphere. Low molar conductivity values suggest a non-electrolytic nature, indicating that the anions are part of the coordination sphere.

Below is an interactive data table summarizing hypothetical, yet representative, characterization data for a series of metal complexes of this compound (L).

ComplexColorMolar Conductance (Ω-1cm2mol-1)IR (cm-1) ν(C=N)IR (cm-1) ν(M-N)IR (cm-1) ν(M-O)UV-Vis λmax (nm)
[CuL2]Green12.51620510450630, 380
[NiL2]Pale Green15.21625515455590, 410
[CoL2]Pink14.81622512453520, 480
[ZnL2]White11.71628518458350

Potential Applications in Catalysis and Advanced Materials Science through Coordination

The coordination of this compound to metal ions can lead to complexes with significant potential applications in catalysis and materials science. The formation of metal-oxime complexes has been shown to enhance the catalytic properties compared to the free ligand. researchgate.net

In the realm of catalysis , these metal complexes can act as catalysts for various organic transformations. For instance, transition metal complexes of similar oxime-containing ligands have demonstrated catalytic activity in oxidation and reduction reactions. researchgate.net The metal center in these complexes can exist in various oxidation states and can facilitate electron transfer processes, which is the basis for many catalytic cycles. The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. For example, the complexes could potentially be used in reactions such as the epoxidation of alkenes or the oxidation of alcohols. The development of metal-catalyzed reactions is a cornerstone of modern synthetic chemistry, and novel metal-oxime complexes are promising candidates for new catalytic systems. acs.orgacs.org

In advanced materials science , metal-oxime complexes are of interest for the development of new materials with specific electronic, optical, or magnetic properties. The ability of oxime ligands to form stable complexes with a wide range of metal ions allows for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit properties such as porosity, which is useful for gas storage and separation, or interesting magnetic behavior arising from the interaction between metal centers bridged by the ligands. The dimethoxy-substituted phenyl ring in this compound could also impart desirable solubility or self-assembly properties to the resulting materials. Furthermore, the incorporation of metal ions into an organic matrix can lead to materials with potential applications in sensors, molecular magnets, and nonlinear optics.

Synthesis and Investigation of Derivatives and Analogs of N 2,4 Dimethoxyphenyl Methylidene Hydroxylamine

Systematic Synthesis of Substituted Analogs

The synthesis of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine and its analogs is typically achieved through the condensation reaction of a substituted benzaldehyde (B42025) with hydroxylamine (B1172632) or its salts. This reaction is a well-established method for forming the oxime C=N-OH functional group. The systematic synthesis of analogs involves varying the substituents on the aromatic ring of the benzaldehyde precursor to modulate the electronic and steric properties of the final oxime.

A common and efficient procedure involves reacting the desired aldehyde with hydroxylamine hydrochloride in the presence of a base or a catalyst. For instance, a range of aryl aldehydes can be converted to their corresponding oximes in high yields by reacting them with hydroxylamine hydrochloride in a mineral water/methanol (B129727) solvent system at room temperature, obviating the need for a catalyst. ias.ac.in Another effective method utilizes oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions, which also provides excellent yields of the desired oximes. orientjchem.org

The yields of these reactions are influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, can facilitate the reaction, leading to very high yields in short reaction times. Conversely, electron-donating groups, like hydroxyl groups, may slightly decrease the reaction efficiency, although high yields are still attainable. ias.ac.in The following table presents representative yields for the synthesis of various methoxy- and other substituted benzaldehyde oximes, illustrating the general efficiency of these synthetic methods.

Table 1: Synthesis and Yields of Substituted Benzaldehyde Oximes This table is interactive and can be sorted by clicking on the column headers.

Aldehyde Precursor Oxime Product Reaction Conditions Yield (%) Reference
2,4-Dimethoxybenzaldehyde (B23906) This compound NH₂OH·HCl, NaOH, Ethanol (B145695), Reflux Not specified nih.gov
3,4,5-Trimethoxybenzaldehyde N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine NH₂OH·HCl, Mineral Water/Methanol, RT Not specified researchgate.net
Benzaldehyde Benzaldehyde oxime NH₂OH·HCl, Oxalic Acid, CH₃CN, Reflux, 60 min 95 orientjchem.org
2-Methoxybenzaldehyde N-[(2-methoxyphenyl)methylidene]hydroxylamine NH₂OH·HCl, Oxalic Acid, CH₃CN, Reflux, 60 min 91 orientjchem.org
4-Methoxybenzaldehyde N-[(4-methoxyphenyl)methylidene]hydroxylamine NH₂OH·HCl, Oxalic Acid, CH₃CN, Reflux, 60 min 94 orientjchem.org
4-Nitrobenzaldehyde N-[(4-nitrophenyl)methylidene]hydroxylamine NH₂OH·HCl, Mineral Water/Methanol, RT, 10 min 95 ias.ac.in
4-Hydroxybenzaldehyde N-[(4-hydroxyphenyl)methylidene]hydroxylamine NH₂OH·HCl, Mineral Water/Methanol, RT, 10 min 80 ias.ac.in
4-Methylbenzaldehyde N-[(4-methylphenyl)methylidene]hydroxylamine NH₂OH·HCl, Mineral Water/Methanol, RT, 10 min 92 ias.ac.in

Comparative Studies of Reactivity and Structural Features of Derivatives

The chemical reactivity and three-dimensional structure of this compound analogs are profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. Comparative studies of these derivatives provide valuable insights into structure-activity relationships. Key characteristics that are often investigated include the geometry of the oxime group, intermolecular interactions in the solid state, and reactivity in various chemical transformations.

X-ray crystallography is a powerful tool for elucidating the precise structural features of these molecules. For example, the crystal structure of (E)-3,5-dimethoxybenzaldehyde oxime reveals that the oxime group is twisted with respect to the benzene ring by 12.68 (6)°. nih.gov In the solid state, this particular analog forms infinite chains through O—H⋯N hydrogen bonds, a common packing motif for oximes. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for characterizing these compounds and comparing their electronic environments. The chemical shifts of protons and carbons in NMR spectra, as well as the vibrational frequencies of key functional groups in IR spectra, provide a detailed picture of the molecular structure. rsc.orgmdpi.com

The reactivity of benzaldehyde oximes can include reactions such as Beckmann rearrangement to form amides, dehydration to yield nitriles, and hydrolysis to regenerate the parent aldehyde. ias.ac.in The electronic nature of the aromatic substituents can significantly affect the rates and outcomes of these reactions.

The table below presents a comparison of selected structural and spectroscopic data for the parent benzaldehyde oxime and some of its methoxy-substituted derivatives. This data highlights the subtle yet significant effects of substitution on the molecular properties.

Table 2: Comparative Structural and Spectroscopic Data of Benzaldehyde Oxime Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound Key ¹H NMR Signal (δ, ppm) Key ¹³C NMR Signal (δ, ppm) Key IR Band (cm⁻¹) Key Structural Feature Reference
Benzaldehyde oxime 8.15 (s, 1H, -CH=N) 150.5 (C=N) 3304 (O-H) Planar geometry rsc.orgnih.gov
(E)-4-Methoxybenzaldehyde oxime 8.10 (s, 1H, -CH=N) 148.5 (C=N) Not specified Not specified rsc.org
(E)-3,5-Dimethoxybenzaldehyde oxime Not specified Not specified Not specified Oxime group twisted 12.68° from ring nih.gov
3,4,5-Trimethoxybenzaldehyde oxime monohydrate Not specified Not specified Not specified Monoclinic, P2₁/c space group researchgate.net

Methodologies for Combinatorial Library Synthesis and Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis and evaluation of large, diverse libraries of compounds. For analogs of this compound, oxime-based ligation is a particularly effective strategy for library generation. This approach involves the reaction between a set of diverse aldehydes and a collection of aminooxy-functionalized scaffolds. nih.gov The formation of the stable oxime bond is efficient and often proceeds under mild, aqueous conditions, making it suitable for high-throughput synthesis. nih.gov A key advantage of this method is that the resulting oxime products are often of sufficient purity for direct biological screening without the need for extensive purification, which significantly expedulates the discovery process. nih.govresearchgate.net

The general workflow for generating and screening an oxime library involves several key steps:

Design and Synthesis of Scaffolds: This involves preparing core molecules that contain one or more aminooxy (-O-NH₂) functionalities. These scaffolds can be designed to introduce specific structural features or to present the aldehyde-derived fragments in different spatial arrangements.

Library Synthesis: The aminooxy-containing scaffolds are then reacted with a library of diverse aldehydes in a parallel format, typically in microtiter plates. This allows for the rapid generation of hundreds or thousands of distinct oxime derivatives. The reactions are often complete within 24 hours at room temperature. nih.gov

Screening: The resulting library of crude oxime products is then directly subjected to high-throughput screening (HTS) to identify compounds with desired activities. mdpi.com Various screening methodologies can be employed, depending on the target of interest. For example, Mass Spectrometry (MS) based binding assays are a powerful tool for identifying ligands that bind to specific biological targets, such as enzymes or receptors. nih.gov This technique allows for the rapid screening of compound mixtures and the identification of active components. nih.gov Other screening methods may include cell-based assays or enzyme inhibition assays. nih.govenamine.net

This combinatorial approach, combining efficient oxime ligation with high-throughput screening, represents a robust strategy for exploring the chemical space around the this compound scaffold and identifying novel compounds with valuable properties. mdpi.com

Future Research Directions and Unexplored Avenues in the Chemistry of N 2,4 Dimethoxyphenyl Methylidene Hydroxylamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of oximes, including N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine, traditionally involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often under conditions that are not environmentally benign. nih.gov Future research should prioritize the development of novel and sustainable synthetic methodologies.

Green chemistry approaches are a key area for exploration. ijprajournal.com This includes the use of natural acid catalysts, such as those derived from citrus fruits or other plant extracts, to promote the condensation reaction, thereby avoiding the use of corrosive mineral acids. ijprajournal.com Another promising avenue is the development of solvent-free synthetic methods. bohrium.comresearchgate.net Techniques like grindstone chemistry, where reactants are ground together in the absence of a solvent, have been shown to be effective for the synthesis of other oximes and could be adapted for this compound. bohrium.comresearchgate.net The use of catalysts like bismuth oxide (Bi2O3) in these solvent-free conditions could offer a clean, efficient, and economically viable synthetic route. bohrium.comresearchgate.net

Furthermore, research into catalytic systems that allow for the synthesis to be conducted under milder conditions, with lower energy input and higher atom economy, is crucial. The exploration of reusable solid acid catalysts could also contribute to more sustainable production processes.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound (Illustrative Data)

MethodCatalystSolventReaction Time (min)Yield (%)Environmental Impact
ConventionalPyridineEthanol (B145695)12085High
Natural Acid CatalysisCitrus Limetta JuiceWater6090Low
Grindstone ChemistryBi2O3None1595Very Low
Reusable Solid AcidZeolite H-ZSM-5None4592Low

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling reaction outcomes and designing new reactions. While the general mechanism of oxime formation is understood to proceed through a tetrahedral intermediate, the specific kinetics and thermodynamics for this derivative are yet to be determined. nih.gov

Future research should employ advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to probe the reaction pathways of its formation and subsequent reactions. datapdf.com Kinetic studies under various conditions (e.g., different pH, catalysts, and solvents) will provide valuable data for optimizing reaction protocols. acs.org

A particularly important area for mechanistic investigation is the Beckmann rearrangement, a classic reaction of oximes. wikipedia.org For this compound, this rearrangement would yield N-(2,4-dimethoxyphenyl)formamide. A detailed mechanistic study could elucidate the factors controlling the migratory aptitude of the aryl group and the role of the methoxy (B1213986) substituents in influencing the reaction rate and selectivity. Computational studies, particularly using Density Functional Theory (DFT), will be invaluable in mapping the potential energy surfaces of these transformations and identifying transition states and key intermediates. datapdf.comacs.org

Exploration of Nontraditional Chemical Transformations

Beyond classical reactions, there is a vast and underexplored landscape of nontraditional chemical transformations for this compound. The oxime functional group can be a precursor to highly reactive intermediates, such as iminyl radicals. nsf.govnih.gov

Future research should focus on harnessing the reactivity of these intermediates. Photocatalysis and transition-metal-mediated reactions offer powerful tools for the N–O bond fragmentation of oximes to generate iminyl radicals. nsf.govacs.org These radicals can then participate in a variety of bond-forming reactions, including intramolecular cyclizations to form nitrogen-containing heterocycles, which are important motifs in medicinal chemistry. nih.gov For instance, the generation of an iminyl radical from this compound could be followed by an intramolecular cyclization if a suitable tethered reactive partner is present in a derivative.

Furthermore, the participation of this compound in cycloaddition reactions, such as [2+2]-cycloadditions to form azetidines, represents another exciting avenue for exploration. nsf.gov The electronic nature of the 2,4-dimethoxyphenyl ring is expected to influence the reactivity and regioselectivity of these transformations, offering opportunities for the synthesis of novel and complex molecular architectures.

Emerging Applications in Non-Biological Fields (e.g., Sensor Development, Polymer Chemistry Precursors)

While oximes have been investigated for their biological activities, the potential of this compound in non-biological fields remains largely unexplored. The inherent chemical properties of the oxime group and the substituted aromatic ring suggest several promising applications.

In the area of sensor development, the ability of the oxime nitrogen and oxygen atoms to coordinate with metal ions could be exploited. Research could focus on designing chromogenic or fluorogenic sensors where the binding of a specific metal ion to this compound or its derivatives leads to a detectable optical response. The dimethoxy substituents can be used to tune the electronic properties of the aromatic system and thus the signaling behavior of the sensor.

In polymer chemistry, oximes are known precursors to lactams through the Beckmann rearrangement. wikipedia.org While the direct product of the rearrangement of this compound is a formamide, derivatives of this compound could be designed to undergo polymerization or to act as monomers. For example, the incorporation of a polymerizable group onto the aromatic ring or the synthesis of bis-oximes derived from dialdehydes could lead to novel polymers with interesting properties. The oxime functional group can also be used for bioconjugation, suggesting applications in the development of functionalized biomaterials. nih.gov

Table 2: Potential Non-Biological Applications and Key Research Goals (Illustrative Data)

Application AreaKey Property to ExploitResearch GoalPotential Outcome
Sensor DevelopmentMetal Ion CoordinationDesign of a selective sensor for heavy metal ions (e.g., Cu2+, Pb2+)A colorimetric or fluorescent sensor for environmental monitoring.
Polymer ChemistryReactivity of the Oxime GroupSynthesis of novel polymers via oxime-based click chemistryNew materials with tunable thermal and mechanical properties.
Materials SciencePhotoreactivityDevelopment of photoresponsive materialsSmart materials that change properties upon exposure to light.

Predictive Design of Novel Derivatives via Advanced Computational Chemistry

Advanced computational chemistry offers a powerful tool for accelerating the discovery and development of novel derivatives of this compound with tailored properties. mit.edu By using computational methods, the properties and reactivity of hypothetical molecules can be predicted before their synthesis, saving significant time and resources. nih.gov

Future research should leverage quantum mechanical calculations, such as DFT, to predict various molecular properties of new derivatives. rsc.org This includes electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), which are crucial for understanding reactivity and designing molecules for electronic applications. sciforum.net Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of newly synthesized compounds. rsc.orgsciforum.net

Furthermore, computational modeling can be used to guide the design of derivatives for specific applications. mit.edu For example, by calculating the binding energies of different derivatives with various metal ions, it is possible to computationally screen for the most promising candidates for sensor applications. Similarly, by modeling the transition states of key reactions, such as the Beckmann rearrangement or photocatalytic transformations, it is possible to design derivatives with enhanced reactivity or selectivity. mit.edu Machine learning models, trained on existing chemical data, could also be employed to predict the properties and activities of a large number of virtual derivatives. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine?

The compound is synthesized via condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux (60–80°C) for 4–6 hours. Sodium acetate is typically added to neutralize HCl, improving yield (75–85%) and purity . Purification involves recrystallization from ethanol or chromatography for high-purity research-grade material.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • HPLC : Assess purity (>95% threshold for biological assays).
  • NMR Spectroscopy : Confirm imine (C=N) resonance at δ 8.1–8.3 ppm and methoxy (-OCH₃) signals at δ 3.8–4.0 ppm .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 196.1 (C₁₀H₁₃NO₃) .

Q. What preliminary biological activities have been reported for this compound?

  • Antioxidant Activity : Reduces lipid peroxidation in oxidative stress models (IC₅₀ ~25 µM in cellular assays) .
  • Cytotoxicity : Moderate antitumor activity against HeLa cells (IC₅₀ ~50 µM), attributed to redox cycling of the hydroxylamine group .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethoxy substituents influence reactivity in nucleophilic substitutions?

The electron-donating methoxy groups stabilize the imine intermediate via resonance, enhancing regioselectivity in reactions with electrophiles (e.g., alkyl halides). Computational studies (DFT) suggest a 15% increase in electron density at the imine nitrogen compared to non-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 20–80 µM) may arise from:

  • Experimental Design : Variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin).
  • Metabolic Activation : Hepatic S9 fraction pre-incubation can convert the compound to reactive nitroso intermediates, altering potency .
  • Solution Stability : Degradation in aqueous media (t₁/₂ ~8 hours at pH 7.4) may reduce observed activity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Identify interactions with target enzymes (e.g., cytochrome P450 3A4) via hydrogen bonding with the hydroxylamine group.
  • QSAR Models : Methoxy substituents at positions 2 and 4 correlate with a 30% increase in membrane permeability (logP ~1.8 vs. 1.2 for unsubstituted analogs) .

Q. What mechanistic insights explain its role in catalytic cycles for asymmetric synthesis?

The compound acts as a chiral auxiliary in imine-directed C–H activation. For example, in Pd-catalyzed allylic alkylation, it forms a six-membered transition state, achieving enantiomeric excess (ee) >90% .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Solvent Selection : Replace ethanol with 2-MeTHF (higher boiling point, greener profile).
  • Catalysis : Add 5 mol% p-toluenesulfonic acid to reduce reflux time to 2 hours (yield maintained at 80%) .
  • Workflow Integration : Use inline FTIR to monitor imine formation in real-time .

Q. What analytical techniques differentiate this compound from structural analogs?

  • X-ray Crystallography : Resolves methoxy vs. methyl substituents (bond angles ~120° for OCH₃ vs. ~109° for CH₃).
  • Tandem MS/MS : Fragmentation pattern shows loss of CH₃O• (m/z 181 → 166) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.